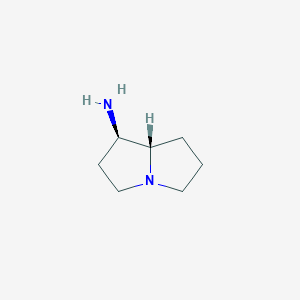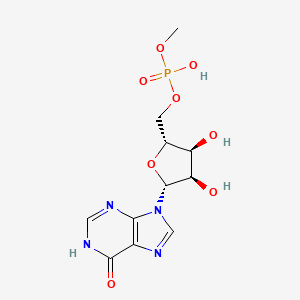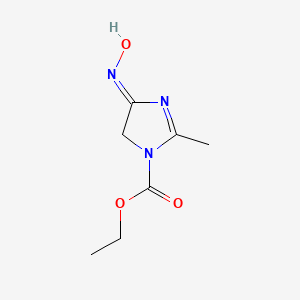![molecular formula C12H6Cl3NO3 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1](/img/structure/B1176187.png)
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro substituents on a benzene ring system. This compound is notable for its intricate structure, which includes three trichlorophenyl groups and two nitrophenyl groups, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Coupling Reaction: The nitro-trichlorobenzene intermediates are coupled through an etherification reaction, often using phenol derivatives and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial to manage the complexity of the synthesis.
化学反应分析
Types of Reactions
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can undergo further substitution reactions, particularly at positions ortho and para to the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions under basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions.
Reduction: Tin(II) chloride or iron powder in acidic medium.
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenyl Ethers: From nucleophilic substitution reactions.
科学研究应用
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and chloro substituents.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
- 1,2,3-Trichloro-5-nitrobenzene
- 1,2,4-Trichloro-5-nitrobenzene
- 1,3,5-Trichloro-2-nitrobenzene
Uniqueness
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is unique due to its multiple nitro and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to simpler trichloronitrobenzenes. Its complex structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
CAS 编号 |
142022-59-1 |
|---|---|
分子式 |
C12H6Cl3NO3 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
1,2,5-trichloro-3-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |
InChI 键 |
KBYDADZHZYSOFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







